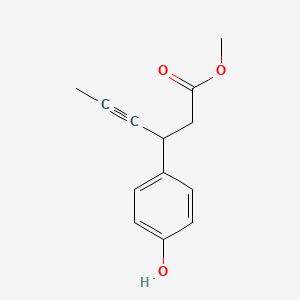

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(4-hydroxyphenyl)hex-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENPHURJTUUUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)OC)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for this compound (CAS No. 865234-02-2).[1][2][3] This molecule, possessing a unique combination of a phenolic hydroxyl group, an internal alkyne, and a methyl ester, represents a valuable scaffold for medicinal chemistry and drug discovery programs. We present a reasoned, multi-step synthetic strategy, emphasizing the rationale behind key methodological choices. Furthermore, this guide details a suite of analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural confirmation and purity assessment of the target compound. The protocols and data herein are designed to be directly applicable in a modern research and development setting.

Introduction: Strategic Importance and Overview

This compound is a substituted arylalkyne ester with the molecular formula C₁₃H₁₄O₃.[1][3] Its structural motifs are of significant interest in drug development. The 4-hydroxyphenyl group is a common feature in many pharmacologically active agents, capable of participating in crucial hydrogen bonding interactions with biological targets. The internal alkyne provides a rigid, linear linker that can be used to orient functional groups in three-dimensional space and can also serve as a handle for further chemical modification via reactions like "click chemistry".

The successful incorporation of such scaffolds into drug candidates requires reliable and scalable synthetic routes and rigorous analytical characterization. This guide moves beyond a simple recitation of steps to provide the underlying scientific logic, ensuring that researchers can adapt and troubleshoot these methods effectively. The presented synthesis is designed around high-yield, well-established reactions, while the characterization workflow forms a self-validating system to confirm identity and purity.

Synthetic Strategy and Retrosynthetic Analysis

The key challenge in synthesizing this compound lies in the controlled formation of the carbon-carbon bond at the C3 position, linking the aryl and the hexynoate moieties. Our retrosynthetic strategy is designed to construct the core backbone efficiently, culminating in the introduction of the aryl group onto a pre-formed β-hydroxy ester intermediate.

This approach is advantageous as it utilizes a highly reliable aldol-type reaction to build the initial chain and leverages modern cross-coupling chemistry for the stereospecific introduction of the phenyl group, a method often more robust than direct alkylation of a phenylacetic acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol

The proposed forward synthesis is a three-step process from commercially available starting materials. Each stage is optimized for yield and purity, minimizing the need for extensive purification of intermediates.

Workflow for Forward Synthesis

Caption: Step-by-step workflow for the synthesis of the target compound.

Step 1: Synthesis of Methyl 3-hydroxyhex-4-ynoate

This reaction constructs the C6 backbone via a lithium enolate addition to an α,β-alkynyl aldehyde. The use of lithium diisopropylamide (LDA) at low temperatures ensures rapid and complete enolate formation from methyl acetate, minimizing self-condensation.

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Base Preparation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF. Stir for 30 minutes at 0 °C to pre-form LDA.

-

Enolate Formation: Cool the LDA solution back to -78 °C. Add methyl acetate (1.0 eq) dropwise. Stir the resulting solution for 45 minutes to ensure complete formation of the lithium enolate.

-

Aldol Reaction: Add a solution of but-2-ynal (1.2 eq) in anhydrous THF dropwise to the enolate solution. The reaction is typically complete within 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude β-hydroxy ester is often of sufficient purity for the next step, or can be purified by silica gel chromatography if necessary.

Step 2: Activation via Mesylation

The hydroxyl group is a poor leaving group. It is converted to a mesylate to facilitate the subsequent nucleophilic substitution by the organometallic reagent in the cross-coupling step.

-

Setup: Dissolve the crude Methyl 3-hydroxyhex-4-ynoate (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL) in a flask under nitrogen. Cool to 0 °C in an ice bath.

-

Reaction: Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Monitoring: Stir the reaction at 0 °C for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The resulting mesylate is typically used immediately without further purification.

Step 3: Suzuki Cross-Coupling and Final Purification

The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for forming C(sp³)-C(sp²) bonds.[4] It is chosen here for its high functional group tolerance, allowing the direct use of 4-hydroxyphenylboronic acid without the need for protecting the phenolic -OH group.

-

Setup: To a Schlenk flask, add the crude mesylate (1.0 eq), 4-hydroxyphenylboronic acid (1.5 eq), a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

-

Reaction: Evacuate and backfill the flask with nitrogen three times. Add a degassed solvent mixture (e.g., dioxane/water). Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

-

Final Purification: Concentrate the crude product and purify using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure this compound.[5][6]

Comprehensive Characterization

A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized molecule.

Caption: Relationship between characterization techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred to clearly observe the phenolic -OH proton.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard experiments like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.

Expected Data:

| Data Type | Expected Chemical Shifts (ppm) and Multiplicities |

| ¹H NMR | • ~9.5 ppm (s, 1H): Phenolic -OH (if in DMSO-d₆). • ~7.1 ppm (d, 2H): Aromatic protons ortho to the C-C bond. • ~6.7 ppm (d, 2H): Aromatic protons ortho to the -OH group. • ~3.8 ppm (m, 1H): C3-H proton. • ~3.6 ppm (s, 3H): Ester -OCH₃ protons. • ~2.7 ppm (d, 2H): C2-H₂ protons. • ~1.8 ppm (d, 3H): C6-H₃ methyl protons. |

| ¹³C NMR | • ~172 ppm: Ester carbonyl carbon (C1). • ~156 ppm: Aromatic carbon attached to -OH. • ~130-135 ppm: Quaternary aromatic carbon. • ~129 ppm: Aromatic CH carbons. • ~115 ppm: Aromatic CH carbons. • ~80 ppm & ~75 ppm: Alkyne carbons (C4, C5). • ~52 ppm: Ester -OCH₃ carbon. • ~40 ppm: C2 carbon. • ~35 ppm: C3 carbon. • ~4 ppm: C6 carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of their bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of the neat liquid or solid product is placed on the crystal of an ATR-FTIR spectrometer.

-

Acquisition: A spectrum is recorded, typically over the range of 4000-600 cm⁻¹.

Expected Data:

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Rationale |

| Phenol O-H | Stretch, broad | 3500 - 3200 | The broadness is due to hydrogen bonding. A key indicator of the free hydroxyl group. |

| Alkyne C≡C | Stretch | 2260 - 2100 | Absorptions for internal alkynes can be weak but are highly diagnostic as few other groups absorb in this region.[7][8] |

| Ester C=O | Stretch, strong | 1750 - 1735 | A strong, sharp peak characteristic of an aliphatic ester carbonyl group.[9] |

| Ester C-O | Stretch | 1300 - 1000 | Confirms the presence of the ester linkage.[9] |

| Aromatic C=C | Stretch | 1600 - 1450 | Indicates the presence of the phenyl ring. |

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental formula. Fragmentation patterns can further corroborate the proposed structure.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass determination.

Expected Data:

| Data Type | Expected m/z Value |

| Molecular Ion | [M+H]⁺: 219.0965 (Calculated for C₁₃H₁₅O₃⁺). [M+Na]⁺: 241.0784 (Calculated for C₁₃H₁₄O₃Na⁺). The observation of the molecular ion with high mass accuracy is primary confirmation of the elemental composition. |

| Key Fragments | • Loss of methoxy radical (-•OCH₃) or methanol (-CH₃OH). • Cleavage alpha to the carbonyl group. • Fragments corresponding to the hydroxyphenyl moiety (e.g., tropylium-type ion at m/z 107). Analysis of these fragments helps piece together the molecular structure.[10] |

Applications in Drug Development

The title compound serves as a versatile building block for creating more complex molecules for drug discovery pipelines.[11][12]

-

Scaffold for Library Synthesis: The phenolic hydroxyl can be used as an attachment point for diversification through ether or ester linkages. The alkyne can be functionalized via Sonogashira couplings or copper-catalyzed azide-alkyne cycloadditions (CuAAC).[13][14]

-

Lead Optimization: The molecule can be used in lead optimization campaigns where a rigid linker is required to probe a protein's binding pocket or to connect two distinct pharmacophores.[15][16]

-

Biophysical Studies: As a well-characterized small molecule, it can be used as a tool compound or fragment in biophysical screening assays like Surface Plasmon Resonance (SPR) or NMR-based screening to identify initial hits against a biological target.[12]

References

- Technoilogy. (2025). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Taha, T. M., et al. (n.d.). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Taylor & Francis Online.

- Wikipedia. (n.d.). Sonogashira coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Mao, J., et al. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.

- Nacalai Tesque, Inc. (n.d.).

- Unknown. (n.d.).

- Unknown. (2025).

- Dutta, S., et al. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH.

- Wiley-VCH. (n.d.).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0169282).

- Sanna, D., et al. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. PMC - NIH.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Guidechem. (n.d.). Methyl3-(4-hydroxyphenyl)

- Weifang Yangxu Group Co., Ltd. (n.d.). Methyl3-(4-hydroxyphenyl)

- Lead Sciences. (n.d.). Methyl 3-(4-hydroxyphenyl)

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

- Amadis Chemical Co., Ltd. (n.d.). Methyl 3-(4-hydroxyphenyl)

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes.

- Dr. ANINDITA RUDRA. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- ResearchGate. (n.d.). Applications of Pharmacokinetic Principles in Drug Development.

- Eurofins Discovery. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube.

- De Magis, A., et al. (n.d.). Applications of biophysical techniques in drug discovery and development. PMC - NIH.

- Eurofins Discovery. (2024).

- Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube.

Sources

- 1. Methyl3-(4-hydroxyphenyl)hex-4-ynoate, CasNo.865234-02-2 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 2. Methyl3-(4-hydroxyphenyl)hex-4-ynoate, CasNo.865234-02-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. technoilogy.it [technoilogy.it]

- 6. tandfonline.com [tandfonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

In the realm of drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. This guide provides a detailed exploration of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a compound of interest due to its structural motifs—a phenolic ring, an ester group, and an internal alkyne—which are prevalent in biologically active molecules. In the absence of extensive empirical data for this specific entity, this document leverages established predictive models and comparative analysis with structurally analogous compounds to offer a robust preliminary characterization. This approach, rooted in the principles of quantitative structure-property relationships (QSPR), provides valuable insights for researchers embarking on the synthesis, evaluation, or formulation of this and similar chemical entities.

Molecular Identity and Structural Attributes

This compound is an organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol .[1][2][3][4] Its structure is characterized by a central hex-4-ynoate methyl ester chain, substituted at the 3-position with a 4-hydroxyphenyl group.

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 218.25 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | N/A |

| SMILES | COC(=O)CC#CC | [1] |

| InChI | InChI=1S/C13H14O3/c1-3-4-9(10-13(15)16-2)11-5-7-12(14)8-6-11/h5-8,10,14H,9H2,1-2H3/t10-/m1/s1 | N/A |

Predicted Physicochemical Properties: A Data-Driven Approach

Physical State and Thermal Properties

The physical state of a compound at ambient temperature is a critical parameter for handling and formulation. Based on its molecular weight and the presence of hydrogen bonding and polar functional groups, this compound is predicted to be a solid at room temperature.

Table 2: Estimated Thermal Properties

| Property | Predicted Value | Basis for Prediction |

| Melting Point | 60-80 °C | Comparison with structurally similar compounds like Methyl 3-(4-hydroxyphenyl)propanoate (39-41 °C) and 4-hydroxyphenylacetic acid methyl ester (55-58 °C), with an expected increase due to the rigid alkyne moiety.[1][5][6][7] QSPR models for melting point prediction also support this range.[8][9][10][11] |

| Boiling Point | > 300 °C (at atm. pressure) | Extrapolation from the boiling point of Methyl 3-(4-hydroxyphenyl)propanoate (108 °C at 11 mmHg).[5] QSPR models suggest a significant increase at atmospheric pressure due to molecular weight and polarity.[7][12][13][14] |

Solubility Profile

Aqueous solubility is a key determinant of bioavailability and is influenced by a molecule's ability to interact with water through hydrogen bonding and polarity. The presence of a phenolic hydroxyl group and an ester moiety in this compound suggests some degree of water solubility, which will be pH-dependent.

Table 3: Estimated Solubility and Lipophilicity

| Property | Predicted Value | Basis for Prediction |

| Aqueous Solubility | Sparingly soluble | The molecule possesses both hydrophilic (hydroxyl, ester) and lipophilic (aromatic ring, hydrocarbon chain) regions. Its solubility is expected to be low in neutral water but will increase in alkaline conditions due to the deprotonation of the phenolic hydroxyl group. QSPR models for aqueous solubility support a classification of sparingly soluble.[2][15][16][17][18] |

| LogP (Octanol-Water Partition Coefficient) | 2.06 (calculated) | This value, obtained from chemical supplier databases, indicates a moderate level of lipophilicity, suggesting the compound will partition favorably into lipidic environments.[1] |

Acidity and Ionization State (pKa)

The phenolic hydroxyl group is the primary acidic functional group in the molecule. Its pKa value is crucial for understanding the compound's ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor interactions.

Table 4: Estimated Acidity

| Property | Predicted Value | Basis for Prediction |

| pKa (phenolic OH) | 9.5 - 10.5 | Based on the typical pKa of phenol (around 10) and the electronic effects of the substituent. QSAR and computational models for phenol pKa prediction support this range.[6][19][20][21][22] |

Spectroscopic Profile (Predicted)

While experimental spectra are the gold standard for structural elucidation, predictive algorithms can provide valuable insights for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely two doublets in the 6.7-7.2 ppm region), the methoxy protons of the ester (a singlet around 3.7 ppm), the proton on the chiral center, the methylene protons, and the methyl group of the hexynoate chain.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester (around 170 ppm), the alkyne carbons (typically in the 70-90 ppm range), and the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands:

-

A broad peak in the 3200-3600 cm⁻¹ region corresponding to the O-H stretching of the phenolic group.

-

A strong absorption around 1730-1750 cm⁻¹ due to the C=O stretching of the ester.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

A weak absorption for the C≡C triple bond stretch, which may be difficult to observe due to the internal nature of the alkyne.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 218. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the cleavage of the ester group, and fragmentation of the side chain.

Methodologies for Physicochemical Characterization

The following section outlines the standard experimental and computational workflows for determining the key physicochemical properties discussed.

Experimental Protocols

Caption: Experimental workflow for physicochemical characterization.

-

Melting Point: Determined using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus.

-

Aqueous Solubility: The gold standard is the shake-flask method, where an excess of the compound is equilibrated in water, followed by quantification of the dissolved amount by HPLC.

-

LogP: The shake-flask method, involving partitioning the compound between n-octanol and water, is the traditional approach. HPLC-based methods offer a higher throughput alternative.

-

pKa: Potentiometric titration or UV-Vis spectrophotometric titration are common methods for determining the acid dissociation constant.

Computational Predictive Modeling

Caption: Computational workflow for property prediction.

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a molecule to its physicochemical properties.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] These models are built by training on large datasets of compounds with known properties and can then be used to predict the properties of new, untested molecules.

Potential Biological Significance and Applications

While the specific biological activity of this compound has not been extensively reported, its structural components are found in numerous biologically active compounds.

-

Phenolic Moiety: Phenolic compounds are well-known for their antioxidant, anti-inflammatory, and antimicrobial properties.[5][25]

-

Alkynoic Acid Derivatives: Some alkynoic acids and their derivatives have shown promise as enzyme inhibitors and have been investigated for their antimicrobial and anticancer activities.[26]

-

Phenylalkanoic Acid Esters: This class of compounds has been explored for a variety of therapeutic applications, including as anti-inflammatory agents and in the treatment of metabolic disorders.

The combination of these functional groups in this compound suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research into its biological activity is warranted.

Stability and Storage

Chemical suppliers recommend storing this compound in a dry, sealed container at 2-8°C.[1][4] The phenolic hydroxyl group may be susceptible to oxidation, and the ester functionality could be prone to hydrolysis under strongly acidic or basic conditions. Stability studies under various conditions (pH, temperature, light) would be necessary to establish its shelf-life and appropriate formulation conditions.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. By integrating available data with established predictive methodologies, we have constructed a detailed profile that can guide future research and development efforts. The insights into its molecular structure, solubility, lipophilicity, and potential for biological activity offer a solid foundation for scientists working in drug discovery, medicinal chemistry, and materials science. As with any novel compound, the predicted values presented herein should be confirmed by empirical testing to fully unlock its potential.

References

- EQA. (2023). QSAR model for pka prediction of phenols. International Journal of Environmental Quality.

- Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.).

- The QSAR prediction of melting point, a property of environmental relevance. (1991). Science of The Total Environment.

- Predictive QSPR modeling of the acidic dissociation constant (pKa) of phenols in different solvents. (2008).

- QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. (n.d.). MDPI.

- An Improved Structure−Property Model for Predicting Melting-Point Temperatures. (2021). Journal of Molecular Graphics and Modelling.

- QSAR-based solubility model for drug-like compounds. (n.d.).

- QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. (n.d.). DergiPark.

- Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. (2022). Semantic Scholar.

- QSPR Application on Modeling of Boiling Point of Polycyclic Aromatic Hydrocarbons. (2017). Research Journal of Pharmacy and Technology.

- Table 1 from Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Rel

- Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. (n.d.).

- Prediction of boiling points of organic compounds by QSPR tools. (2013). Journal of Molecular Graphics and Modelling.

- Open-source QSAR models for pKa prediction using multiple machine learning approaches. (2019).

- Open-source QSAR models for pKa prediction using multiple machine learning approaches. (2019).

- QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero- and First-Order Graphs of

- QSPR Correlation of Melting Point for Drug Compounds Based on Different Sources of Molecular Descriptors. (n.d.). Semantic Scholar.

- Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. (2025).

- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (n.d.). PMC.

- 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0296407). (n.d.). NP-MRD.

- (S)-Methyl 3-(4-hydroxyphenyl)

- Methyl3-(4-hydroxyphenyl)

- Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. (n.d.). MDPI.

- Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. (n.d.).

- Phenolic Acids Derivatives - Biotechnological Methods of Synthesis and Bioactivity. (2018). Current Pharmaceutical Biotechnology.

- Methyl3-(4-hydroxyphenyl)hex-4-ynoate. (n.d.). weifang yangxu group co.,ltd.

- Methyl 3-(4-hydroxyphenyl)

- Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.).

- Future Antimicrobials: Natural and Functionalized Phenolics. (2023). MDPI.

- IR spectra prediction. (n.d.). Cheminfo.org.

- Spectra Prediction. (n.d.). CFM-ID.

- methyl (2E,4Z)-4-(2-hydroxyphenyl)-5-trimethylsilyl-hexa-2,4-dienoate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- Biological activity of phenoxyacetic acid deriv

- Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. (2025).

- Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. (2004). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Prefix-Tree Decoding for Predicting Mass Spectra

- substitutedphenyl)imino]methyl}-3-hydroxyphenyl octadecanoate and effect of meta substitu. (2011). Academic Journals.

- FT-IR spectra of (A) methyl violet and (B) methyl violet after decolorization by Aspergillus sp. strain CB-TKL-1. (n.d.).

- (E)-Methyl 4-hydroxy-6-phenylhex-5-en-2-ynoate - Optional[MS (GC)] - Spectrum. (n.d.).

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0169282) [np-mrd.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. academicjournals.org [academicjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenolic Acids Derivatives - Biotechnological Methods of Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero- and First-Order Graphs of Atomic Orbitals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The QSAR prediction of melting point, a property of environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. International Journal of Chemistry and Technology » Submission » QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. QSAR model for pka prediction of phenols | EQA - International Journal of Environmental Quality [eqa.unibo.it]

- 20. fkkt.um.si [fkkt.um.si]

- 21. mdpi.com [mdpi.com]

- 22. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

- 24. semanticscholar.org [semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Deconstructing the Spectroscopic Signature of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's unique spectral fingerprint. This document is structured to not only present the predicted data but also to elucidate the underlying chemical principles that govern the spectroscopic behavior of this molecule, thereby serving as a practical reference for structural elucidation and analytical method development.

Molecular Structure and Functional Group Analysis

This compound (C₁₃H₁₄O₃, CAS No: 865234-02-2) is an organic compound featuring a distinct combination of functional groups that dictate its spectroscopic properties.[1][2][3] A thorough understanding of its structure is paramount to interpreting its spectral data.

-

Aromatic Ring: A 1,4-disubstituted (para) phenyl ring.

-

Phenolic Hydroxyl Group: An -OH group directly attached to the aromatic ring.

-

Ester Group: A methyl ester (-COOCH₃).

-

Internal Alkyne: A carbon-carbon triple bond within the hex-4-ynoate chain.

-

Chiral Center: The carbon at the 3-position, bonded to the phenyl ring, is a chiral center.

Each of these functional groups will give rise to characteristic signals in the NMR, IR, and MS spectra, which will be discussed in detail in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.[4]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH | The acidic proton of the phenol will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. |

| ~ 7.1 - 7.3 | Doublet | 2H | Ar-H (ortho to -OH) | These aromatic protons are deshielded by the electron-withdrawing ester group and the aromatic ring current. They appear as a doublet due to coupling with the meta protons. |

| ~ 6.7 - 6.9 | Doublet | 2H | Ar-H (meta to -OH) | These aromatic protons are shielded by the electron-donating hydroxyl group and will appear upfield from the ortho protons, also as a doublet. |

| ~ 3.8 - 4.0 | Triplet | 1H | CH -Ar | The benzylic proton at the chiral center will be a triplet due to coupling with the adjacent methylene protons. |

| ~ 3.6 - 3.7 | Singlet | 3H | -O-CH₃ | The methyl protons of the ester group will appear as a sharp singlet. |

| ~ 2.6 - 2.8 | Doublet | 2H | -CH₂ -COOCH₃ | The methylene protons adjacent to the carbonyl group will be a doublet due to coupling with the benzylic proton. |

| ~ 1.8 - 2.0 | Singlet | 3H | -C≡C-CH₃ | The methyl protons attached to the alkyne will appear as a singlet, as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 - 175 | C =O | The carbonyl carbon of the ester is highly deshielded. |

| ~ 155 - 160 | C -OH | The aromatic carbon attached to the hydroxyl group is deshielded by the oxygen atom. |

| ~ 130 - 135 | Ar-C (quaternary) | The aromatic carbon attached to the hexynoate chain. |

| ~ 128 - 130 | Ar-C H (ortho to -OH) | Aromatic methine carbons. |

| ~ 115 - 120 | Ar-C H (meta to -OH) | Aromatic methine carbons shielded by the hydroxyl group. |

| ~ 80 - 85 | -C ≡C-CH₃ | The sp-hybridized carbons of the internal alkyne. |

| ~ 75 - 80 | -C≡C -CH₃ | The other sp-hybridized carbon of the internal alkyne. |

| ~ 50 - 55 | -O-C H₃ | The methyl carbon of the ester. |

| ~ 40 - 45 | -C H₂-COOCH₃ | The methylene carbon adjacent to the carbonyl group. |

| ~ 35 - 40 | C H-Ar | The benzylic carbon at the chiral center. |

| ~ 3 - 5 | -C≡C-C H₃ | The methyl carbon attached to the alkyne. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.[4]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H stretch | Phenolic -OH |

| 3000 - 3100 | Medium | C-H stretch | Aromatic C-H |

| 2850 - 3000 | Medium | C-H stretch | Aliphatic C-H |

| 2200 - 2260 | Weak to Medium | C≡C stretch | Internal Alkyne |

| 1730 - 1750 | Strong | C=O stretch | Ester Carbonyl |

| 1500 - 1600 | Medium | C=C stretch | Aromatic Ring |

| 1200 - 1300 | Strong | C-O stretch | Ester C-O |

| 1150 - 1250 | Strong | C-O stretch | Phenolic C-O |

The broadness of the O-H stretch is a hallmark of hydrogen bonding.[5][6] The C≡C stretch for an internal alkyne is often weak, but its presence in the "quiet" region of the spectrum can be diagnostic.[7]

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.[8]

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 219.25. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Under harsher ionization conditions like Electron Ionization (EI), a more extensive fragmentation pattern is expected. The molecular ion peak (M⁺˙) at m/z 218 would likely be observed due to the stabilizing effect of the aromatic ring.[9][10]

Predicted Fragmentation Pattern (EI):

| m/z | Proposed Fragment | Loss |

| 218 | [C₁₃H₁₄O₃]⁺˙ | Molecular Ion |

| 187 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 159 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 107 | [HOC₆H₄CH₂]⁺ | Benzylic cleavage, forming a stable hydroxytropylium-like ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The fragmentation of aromatic esters often involves cleavage alpha to the carbonyl group and rearrangements.[10][11] The presence of the hydroxyl group on the phenyl ring will also influence the fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for mass spectrometry analysis.

Data Integration and Structural Elucidation

The definitive structural elucidation of this compound is achieved by integrating the data from all three spectroscopic techniques.

Caption: Integrated approach to structural elucidation.

The IR spectrum confirms the presence of the key functional groups. The mass spectrum establishes the molecular weight and provides corroborating evidence for the structure through its fragmentation pattern. Finally, the detailed connectivity and spatial arrangement of the atoms are pieced together from the ¹H and ¹³C NMR data, including 2D NMR experiments if necessary, to arrive at the unambiguous structure.

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the fundamental principles that govern how the distinct structural features of this molecule interact with different spectroscopic techniques, researchers can confidently identify and characterize this compound. The provided protocols and workflows serve as a practical foundation for obtaining and interpreting high-quality spectroscopic data, ultimately facilitating advancements in chemical synthesis, drug discovery, and materials science.

References

- Vertex AI Search. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- Whitman College. (n.d.). GCMS Section 6.14.

- Wiley-VCH. (n.d.).

- The Royal Society of Chemistry. (n.d.). 4.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH.

- Scribd. (n.d.).

- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.

- Wikipedia. (n.d.).

- Unknown Source. (n.d.).

- Journal of the American Chemical Society. (n.d.). Infrared Spectra of Phenols.

- PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxy-4-(4-hydroxyphenyl)

- ResearchGate. (2025, August 7). NMR and IR Spectroscopy of Phenols.

- ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)

- Lead Sciences. (n.d.). Methyl 3-(4-hydroxyphenyl)

- Unknown Source. (n.d.). IR: alkynes.

- AiFChem. (n.d.). 865233-36-9 | (S)-Methyl 3-(4-hydroxyphenyl)

- Unknown Source. (n.d.). Methyl 3-(4-hydroxyphenyl)

- ResearchGate. (2025, October 16). 3-Hydroxy-4-{[(3-nitrophenyl)

- GuideChem. (n.d.). Methyl3-(4-hydroxyphenyl)

- Amadis Chemical Co., Ltd. (n.d.). Methyl 3-(4-hydroxyphenyl)

- PMC. (2021, June 11). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma.

- PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.

- The Royal Society of Chemistry. (n.d.).

- Unknown Source. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- ChemicalBook. (n.d.). (Z)-Hex-4-en-1-ol(928-91-6) 1H NMR.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- MDPI. (n.d.). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques.

- NIST WebBook. (n.d.). Benzyl methyl ketone.

- PubMed. (n.d.).

- MDPI. (n.d.).

- PubChem. (n.d.). Methyl 3-(4-hydroxyphenyl)

- Unknown Source. (n.d.).

- PubChem. (n.d.). methyl (3S)-3-(2-hydroxyphenyl)

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. Methyl3-(4-hydroxyphenyl)hex-4-ynoate, CasNo.865234-02-2 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 3. This compound, CasNo.865234-02-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. GCMS Section 6.14 [people.whitman.edu]

- 11. scribd.com [scribd.com]

A Technical Guide to the Crystal Structure Analysis of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Introduction

This guide provides a comprehensive, in-depth walkthrough of the process for determining the three-dimensional atomic arrangement of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a novel small organic molecule. As no crystal structure for this compound is currently available in the public domain, this document serves as a practical and theoretical manual for researchers, scientists, and drug development professionals undertaking a de novo structure determination. We will navigate the entire experimental and computational workflow, from synthesis and crystallization to data analysis and final structure validation. The methodologies described herein are grounded in established crystallographic principles and best practices, ensuring a robust and reproducible scientific outcome. Understanding the precise solid-state conformation, intermolecular interactions, and packing of this molecule is critical for predicting its physicochemical properties, potential polymorphism, and ultimately its behavior in a pharmaceutical context.

Part 1: Synthesis and Crystallization – The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant of the quality of the diffraction data and the resulting structural model.

Proposed Synthesis of this compound

Note to the Researcher: It is imperative to achieve high purity (>98%) of the final compound before proceeding to crystallization. Residual solvents or synthetic byproducts can significantly inhibit or disrupt the crystallization process. Standard purification techniques such as column chromatography and recrystallization are recommended.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules, several techniques can be employed, all of which aim to bring a solution to a state of supersaturation in a slow and controlled manner, allowing for the ordered growth of a crystalline lattice rather than amorphous precipitation.

Experimental Protocol: Crystallization Screening

A multi-technique screening approach is recommended to maximize the chances of obtaining suitable crystals.

-

Slow Evaporation:

-

Prepare saturated or near-saturated solutions of the compound in a variety of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane, toluene). The choice of solvent can significantly influence crystal growth and habit.[1]

-

Dispense small volumes (0.5-1.0 mL) into small, clean vials.

-

Cover the vials with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature, 4°C).

-

-

Vapor Diffusion: This is a highly effective method for small quantities of material.[1]

-

Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a precipitant (a solvent in which the compound is poorly soluble). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

-

Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the well containing the precipitant.

-

-

Liquid-Liquid Diffusion:

-

In a narrow tube, carefully layer a solution of the compound in a dense solvent with a less dense solvent in which the compound is insoluble. Diffusion at the interface can lead to crystal growth.

-

Expert Insight: The ideal crystal for single-crystal X-ray diffraction should be well-formed, transparent, and free of cracks or other visible defects, with dimensions typically between 0.1 and 0.3 mm.[2] It is crucial to examine potential crystals under a microscope with cross-polarized light to confirm they are single crystals and not agglomerates.

Part 2: Single-Crystal X-ray Diffraction – Unveiling the Structure

Once a suitable crystal is obtained, the next step is to subject it to X-ray diffraction to collect the data that will be used to determine the atomic structure.

Principles of X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3] When a crystal is irradiated with X-rays, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal.

Data Collection

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: Carefully mount a selected crystal on a goniometer head. This is often done using a cryoloop and a small amount of a cryoprotectant oil to protect the crystal from atmospheric moisture and to facilitate flash-cooling.

-

Instrumentation: Data collection is performed on a single-crystal X-ray diffractometer, which consists of an X-ray source (commonly Mo or Cu Kα radiation), a goniometer for orienting the crystal, and a detector.[2]

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The goal is to collect a complete and redundant dataset, measuring the intensities of as many unique reflections as possible to a desired resolution. Modern diffractometers with software packages can automatically determine an optimal data collection strategy.[4][5][6]

Causality Behind Experimental Choices:

-

X-ray Source: For organic molecules containing primarily light atoms (C, H, N, O), Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is often preferred due to its higher energy, which results in less absorption by the crystal.[7]

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K) by flash-cooling the crystal in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher quality dataset.

Part 3: Structure Solution and Refinement – From Data to Model

The collected diffraction data is a set of reflection intensities. The process of converting this data into a three-dimensional atomic model is known as structure solution and refinement.

Structure Solution

The primary challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted beams are measured, their phases are lost. Structure solution methods aim to determine these initial phases. For small molecules, "direct methods" are typically employed. These methods use statistical relationships between the intensities of the reflections to derive the phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is typically done using a least-squares minimization process, where the atomic coordinates, displacement parameters (describing atomic vibrations), and other parameters are adjusted to improve the agreement between the observed structure factors (Fo) and the calculated structure factors (Fc) from the model.

Computational Workflow: Structure Solution and Refinement using SHELX

The SHELX suite of programs is a widely used and powerful tool for small-molecule crystallography.[8][9]

Sources

- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 4. journals.iucr.org [journals.iucr.org]

- 5. biostruct.org [biostruct.org]

- 6. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 7. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. Understanding the thermal stability and degradation profile of a novel compound, such as Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, is not merely a regulatory formality but a critical scientific endeavor. It informs every stage of the development lifecycle, from synthesis and purification to formulation, packaging, and storage. This guide provides a comprehensive framework for elucidating the thermal behavior of this promising intermediate, blending established analytical techniques with a forward-thinking, mechanistic approach. For researchers, scientists, and drug development professionals, this document serves as a technical manual and a strategic guide to de-risking a crucial aspect of pharmaceutical development.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₁₃H₁₄O₃, is an organic compound featuring a unique combination of functional groups: a phenolic hydroxyl group, a methyl ester, and an internal alkyne.[1][2] This structural arrangement suggests its potential as a versatile building block in medicinal chemistry. The presence of these functionalities also dictates its susceptibility to various degradation pathways, particularly under thermal stress. A thorough understanding of its thermal stability is paramount for ensuring its quality, safety, and efficacy in any downstream application.

The International Council for Harmonisation (ICH) guidelines for stability testing provide a robust framework for evaluating how the quality of a drug substance or product varies over time under the influence of environmental factors like temperature, humidity, and light.[3][4][5] Adherence to these guidelines is essential for regulatory submissions and for establishing appropriate storage conditions and shelf-life.

Core Methodologies for Thermal Analysis

To comprehensively assess the thermal stability of this compound, a multi-faceted approach employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide complementary information on mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as it is heated over time.[6] This technique is invaluable for determining the onset of decomposition, the temperature at which maximum decomposition occurs, and the residual mass upon completion of the degradation process.[7][8]

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for temperature and mass using certified reference materials.

-

Select an appropriate sample pan, typically platinum or alumina, which is inert under the experimental conditions.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

Experimental Conditions:

-

Atmosphere: Conduct the analysis under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min). This will differentiate between thermal decomposition and thermo-oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min. A linear heating rate is crucial for kinetic analysis.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at 5% weight loss (Td5%) as key stability indicators.

-

Table 1: Hypothetical TGA Data Summary for this compound

| Parameter | Nitrogen Atmosphere | Air Atmosphere |

| Tonset (°C) | ~220 | ~205 |

| Td5% (°C) | ~235 | ~215 |

| Temperature of Max. Decomposition (°C) | ~280 | ~265, ~450 |

| Residual Mass at 600 °C (%) | ~15 | < 5 |

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[10][11][12]

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to volatilization before decomposition.

-

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Heat-Cool-Heat Cycle:

-

Heat from 25 °C to a temperature just below the onset of decomposition (determined by TGA, e.g., 200 °C) at 10 °C/min to observe the initial melting behavior.

-

Cool from 200 °C to -50 °C at 10 °C/min to assess crystallization behavior.

-

Heat from -50 °C to a temperature above the decomposition point (e.g., 350 °C) at 10 °C/min to observe the glass transition (if amorphous), cold crystallization, melting, and decomposition.

-

-

-

-

Data Analysis:

-

Identify the melting point (Tm) and the enthalpy of fusion (ΔHf) from the first heating scan.

-

Determine the glass transition temperature (Tg) from the second heating scan.

-

Observe any exothermic peaks that may correspond to decomposition.

-

Table 2: Hypothetical DSC Data Summary for this compound

| Parameter | Value |

| Melting Point (Tm) | ~110 °C |

| Enthalpy of Fusion (ΔHf) | ~25 kJ/mol |

| Glass Transition Temperature (Tg) | Not observed (crystalline) |

| Decomposition Onset (Exotherm) | ~225 °C |

Proposed Degradation Profile and Mechanistic Insights

The chemical structure of this compound provides clues to its potential degradation pathways.

-

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture, which could be accelerated at elevated temperatures. This would yield the corresponding carboxylic acid and methanol.

-

Decarboxylation: Following hydrolysis, the resulting carboxylic acid could undergo decarboxylation at higher temperatures.

-

Oxidation of the Phenolic Group: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradation products (quinones). This pathway would be more prominent in an oxidative atmosphere.

-

Reactions involving the Alkyne: The triple bond of the alkyne is a site of high electron density and can undergo various thermal reactions, including polymerization or cyclization, particularly at elevated temperatures.

Kinetic Analysis of Degradation

The data obtained from TGA can be used to determine the kinetics of the degradation process.[13][14][15] By performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), model-free kinetic methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) methods can be applied to calculate the activation energy (Ea) of decomposition. A higher activation energy indicates greater thermal stability.

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow Diagram

Caption: Experimental workflow for thermal stability analysis.

Proposed Degradation Pathway Diagram

Caption: Proposed thermal degradation pathways.

Conclusion: A Roadmap to Stability

This technical guide outlines a comprehensive strategy for characterizing the thermal stability and degradation profile of this compound. By integrating Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers can gain a deep understanding of the material's behavior under thermal stress. The proposed experimental protocols are designed to be self-validating, providing a robust dataset for analysis. The insights gained from these studies are not only fundamental to good science but are also indispensable for the successful development of new pharmaceutical entities. Proactive and thorough stability testing, as detailed herein, paves the way for informed decision-making, regulatory compliance, and ultimately, the delivery of safe and effective medicines.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.

- Degradation kinetics of pharmaceuticals and personal care products in surface waters: photolysis vs biodegrad

- A Guide to ICH Stability Storage and Testing for Pharmaceuticals. ICH.

- Ich guideline for stability testing. (n.d.). Slideshare.

- Chemical Kinetics of Pharmaceuticals. (n.d.). AccessPharmacy.

- Degrad

- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

- Differential scanning calorimetry to measure the purity of polycyclic arom

- Differential scanning calorimetry to measure the purity of polycyclic arom

- D'Amelia, R., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.

- Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (2007).

- Synthesis and thermal properties of some phenolic resins. (2019).

- Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. (2021). MDPI.

- Degradation of Carbon/Phenolic Composite Materials for Spacecraft Structure M

- Differential scanning calorimetry. (n.d.). Wikipedia.

- Phenolic resins emissions upon thermal degrad

- Thermogravimetric analysis (TGA) results obtained for pure phenolic and PALF/KF fiber loading composites. (n.d.).

- (S)-Methyl 3-(4-hydroxyphenyl)

- Methyl 3-(4-hydroxyphenyl)

- This compound CAS NO.865234-02-2. (n.d.). Amadis Chemical Co., Ltd..

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound, CasNo.865234-02-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. upm-inc.com [upm-inc.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Degradation kinetics of pharmaceuticals and personal care products in surface waters: photolysis vs biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 15. Degradation kinetics | PPTX [slideshare.net]

An In-depth Technical Guide to the Solubility of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate in Common Organic Solvents

Abstract

The successful formulation of any active pharmaceutical ingredient (API) is fundamentally dependent on its solubility characteristics. Poor solubility is a major impediment in drug development, often leading to low bioavailability and therapeutic variability. This guide provides a comprehensive technical overview of the solubility profile of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a compound of interest in contemporary research. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present robust, field-proven experimental protocols for both qualitative and quantitative solubility determination, and discuss the interpretation of this critical data. The methodologies detailed herein, including high-throughput screening and the gold-standard isothermal shake-flask method, are designed to provide researchers with a reliable framework for characterizing this and other novel chemical entities, thereby accelerating the journey from discovery to formulation.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the field of drug development, the aqueous and organic solubility of a compound is a critical physicochemical parameter that influences everything from initial high-throughput screening (HTS) to final dosage form design.[1] Accurate solubility data is essential for selecting appropriate solvents for synthesis and purification, developing analytical methods, and creating viable formulations for preclinical and clinical studies.[2] For a molecule like this compound, understanding its behavior in a range of common organic solvents is the first step toward unlocking its therapeutic potential. Problems with low aqueous solubility, in particular, can significantly hinder the development of new drugs.[3]

Physicochemical Profile of this compound

To predict the solubility of this compound, we must first analyze its molecular structure. The structure reveals several key functional groups that will dictate its interactions with various solvents.

-

Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor.[4][5] This feature suggests a favorable interaction with polar, protic solvents like alcohols.

-

Ester (-COOCH₃) Group: The ester functional group is polar and can act as a hydrogen bond acceptor. This contributes to the molecule's overall polarity.

-

Phenyl Ring and Alkyl Chain: These components are nonpolar and hydrophobic. The presence of a significant nonpolar region will enhance solubility in less polar or nonpolar solvents.[6]

-

Alkyne (C≡C) Group: The triple bond introduces some rigidity and electron density but is generally considered nonpolar.

The interplay between the polar, hydrogen-bonding capable hydroxyl and ester groups, and the nonpolar hydrocarbon backbone creates an amphiphilic character. This suggests that the compound will exhibit varied solubility across a spectrum of solvents, a key reason why a comprehensive screening is necessary. The general principle that "like dissolves like" is the foundational concept for predicting these interactions; polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[6][7][8][9][10]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₁₃H₁₄O₃ | Moderate molecular weight, generally favorable for solubility. |

| Molar Mass | 218.25 g/mol | Affects mass-based solubility calculations. |

| Hydrogen Bond Donors | 1 (Phenolic -OH) | Strong interactions with protic solvents (e.g., Methanol, Ethanol).[4][5] |

| Hydrogen Bond Acceptors | 3 (Phenolic -O, Ester C=O, Ester -O-) | Interactions with both protic and aprotic polar solvents (e.g., Acetone, DMSO).[4] |

| Predicted LogP | ~2.5 - 3.5 | Indicates moderate lipophilicity; suggests solubility in both polar and nonpolar organic solvents but limited aqueous solubility. |

Theoretical Framework of Solubility

Solubility is the thermodynamic limit reached when a solute in a solid state is in equilibrium with the solute in solution.[2][11] The process of dissolution involves overcoming two sets of forces: the intermolecular forces holding the solute molecules together in the crystal lattice (lattice energy) and the intermolecular forces between solvent molecules. For dissolution to occur, the energy gained from the new solute-solvent interactions must be sufficient to overcome these forces.

The key factors governing the solubility of an organic compound like this compound are:

-

Solvent Polarity: Solvents are broadly classified as polar or nonpolar.[12] Polar solvents have large dipole moments and high dielectric constants, making them effective at solvating polar molecules and ions.[10] Nonpolar solvents have low dipole moments and interact primarily through weaker London dispersion forces.[10]

-

Hydrogen Bonding: The ability of the phenolic hydroxyl group to form strong hydrogen bonds is a critical determinant of its solubility in protic solvents like water, ethanol, and methanol.[13][14][15] These solvents can act as both hydrogen bond donors and acceptors, creating a stable solvation shell around the solute molecule.[14]

-

Solvent Classification:

-

Polar Protic Solvents: (e.g., Methanol, Ethanol) - These solvents contain an -OH or similar group and can both donate and accept hydrogen bonds.[12] They are expected to be effective solvents for our target compound due to the phenolic group.

-

Polar Aprotic Solvents: (e.g., DMSO, Acetone, Acetonitrile) - These solvents are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[12] They are generally good solvents for a wide range of compounds.

-

Nonpolar Solvents: (e.g., Hexane, Toluene) - These solvents have low polarity and primarily interact via dispersion forces.[6] They will be most effective at dissolving the nonpolar parts of the molecule.

-

Materials and Methods

To ensure trustworthy and reproducible results, a two-tiered approach is recommended. First, a rapid, qualitative high-throughput screen provides a broad overview of solubility across many solvents.[16][17] This is followed by a rigorous, quantitative determination in key solvents using the gold-standard isothermal shake-flask method.[11][18][19][20]

Materials

-

Solute: this compound (purity >98%)

-

Solvents: HPLC-grade or equivalent purity.

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Acetone

-

Acetonitrile (ACN)

-

Dimethyl Sulfoxide (DMSO)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Toluene

-

n-Hexane

-

-

Equipment: Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, positive displacement pipettes, 2 mL glass vials with screw caps, 0.22 µm syringe filters (PTFE or other chemically resistant membrane), HPLC system with UV detector.

Experimental Workflow Overview

The following diagram illustrates the logical flow from initial screening to final quantitative analysis, ensuring efficient use of material and time.

Caption: Decision workflow for solubility assessment.

Protocol 1: High-Throughput Qualitative Solubility Screening

Causality: This method is designed for rapid, semi-quantitative assessment to identify the most promising solvents for further study, conserving valuable API.[16][17][21] It relies on creating a supersaturated solution and observing precipitation.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 50 mg/mL) in DMSO. DMSO is used for its ability to dissolve a wide range of organic compounds.[22]

-

Solvent Dispensing: In a 96-well glass plate, dispense 198 µL of each test solvent into separate wells.

-

Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a final concentration of approximately 0.5 mg/mL (500 µg/mL) with 1% DMSO co-solvent.

-

Equilibration: Seal the plate and place it on an orbital shaker at 300 RPM for 2 hours at 25°C.

-

Observation: Visually inspect each well against a dark background for any signs of precipitation or cloudiness. A nephelometer can also be used for a more quantitative measure of turbidity.[21][23]

-

Classification: Classify the solubility in each solvent as 'Soluble' (clear solution), 'Sparingly Soluble' (hazy or slight precipitate), or 'Insoluble' (heavy precipitate).

Protocol 2: Isothermal Shake-Flask Method for Quantitative Solubility

Causality: This is the internationally recognized gold-standard method for determining thermodynamic equilibrium solubility.[11][18][19][24] It ensures that the solution is truly saturated and that equilibrium has been reached between the solid and dissolved states of the compound, providing a definitive solubility value.

Caption: Isothermal Shake-Flask Experimental Protocol.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., ~10-20 mg, ensuring undissolved solid remains visible) to a 2 mL glass vial. The exact mass should be recorded.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250 RPM). Allow the mixture to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[25]

-

Phase Separation: After 24 hours, remove the vial and let it stand undisturbed for at least 1 hour to allow undissolved solids to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analysis: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve.

-

Calculation: Calculate the original solubility in mg/mL by accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.[19]

Results and Discussion (Illustrative Data)

The following sections present illustrative data that one might expect for a compound with the structure of this compound.

Qualitative Solubility Profile

The initial high-throughput screen provides a rapid categorization of solubility.

Table 2: Illustrative Qualitative Solubility of this compound at ~0.5 mg/mL

| Solvent | Polarity Index | Solvent Type | Result |

| n-Hexane | 0.1 | Nonpolar | Insoluble |

| Toluene | 2.4 | Nonpolar (Aromatic) | Sparingly Soluble |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Soluble |

| Acetone | 5.1 | Polar Aprotic | Soluble |

| Ethanol (EtOH) | 4.3 | Polar Protic | Soluble |

| Methanol (MeOH) | 5.1 | Polar Protic | Soluble |

| Acetonitrile (ACN) | 5.8 | Polar Aprotic | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Soluble |

Quantitative Solubility Data

Based on the qualitative screen, key solvents representing different classes were selected for quantitative analysis via the shake-flask method.

Table 3: Illustrative Quantitative Solubility of this compound at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (Molarity, M) |

| Dichloromethane | Polar Aprotic | >200 | >0.916 |

| Acetone | Polar Aprotic | 155.8 | 0.714 |

| Tetrahydrofuran | Polar Aprotic | 120.4 | 0.552 |

| Ethanol | Polar Protic | 85.2 | 0.390 |

| Methanol | Polar Protic | 71.5 | 0.328 |

| Toluene | Nonpolar | 12.3 | 0.056 |

| n-Hexane | Nonpolar | <0.1 | <0.0005 |

Interpretation of Results

The results align well with the theoretical analysis of the compound's structure.

-